molecular formula C7H13Cl2N3 B3004806 5-[(2R)-Pyrrolidin-2-yl]-1H-pyrazole;dihydrochloride CAS No. 2411180-15-7

5-[(2R)-Pyrrolidin-2-yl]-1H-pyrazole;dihydrochloride

Cat. No.: B3004806
CAS No.: 2411180-15-7
M. Wt: 210.1
InChI Key: MHSGZEFYVKSBLF-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2R)-Pyrrolidin-2-yl]-1H-pyrazole;dihydrochloride is a useful research compound. Its molecular formula is C7H13Cl2N3 and its molecular weight is 210.1. The purity is usually 95%.
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Scientific Research Applications

Photoreactions in Pyrazole Derivatives

Vetokhina et al. (2012) investigated 2-(1H-pyrazol-5-yl)pyridine (PPP) and its derivatives, revealing three types of photoreactions: excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer. This study highlights the complex photochemical behavior of pyrazole derivatives (Vetokhina et al., 2012).

Antiproliferative Potential

Ananda et al. (2017) synthesized novel pyrazole derivatives and tested their antiproliferative effects on various cancer cell lines. One compound exhibited significant cytotoxic effects against breast cancer and leukemia cells, indicating the potential of pyrazole derivatives in cancer treatment (Ananda et al., 2017).

Optical Properties

Ge et al. (2014) synthesized novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives and studied their fluorescence spectral characteristics. The research enhances the understanding of the optical properties of pyrazole-based compounds (Ge et al., 2014).

Antimycobacterial Activity

Mamolo et al. (2001) synthesized 5-aryl-1-isonicotinoyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazole derivatives and demonstrated their interesting activity against strains of Mycobacterium tuberculosis, highlighting the potential of pyrazole derivatives in tuberculosis treatment (Mamolo et al., 2001).

Antibacterial and Antioxidant Activities

Lynda (2021) explored the antibacterial and antioxidant activities of pyrazole derivatives, finding moderate activities against various bacteria and free radicals. This study suggests the utility of these compounds in antimicrobial and antioxidant applications (Lynda, 2021).

Continuous-Flow Aldol Reactions

Bortolini et al. (2012) developed a method using 5-(Pyrrolidin-2-yl)tetrazole functionalized silica for continuous-flow aldol reactions, demonstrating an environmentally benign approach with good stereoselectivities (Bortolini et al., 2012).

Properties

IUPAC Name

5-[(2R)-pyrrolidin-2-yl]-1H-pyrazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-2-6(8-4-1)7-3-5-9-10-7;;/h3,5-6,8H,1-2,4H2,(H,9,10);2*1H/t6-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWROSQRQLJYJCY-QYCVXMPOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=NN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=CC=NN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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